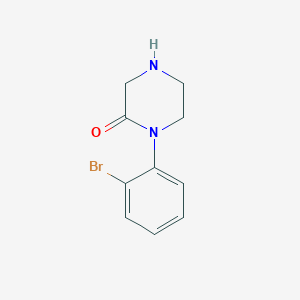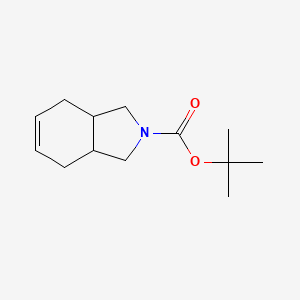
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Übersicht
Beschreibung
The tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate molecule contains a total of 38 bonds. There are 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine . It contains a total of 37 atoms; 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular weight of this compound is 223.31 . The molecule contains a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
The storage temperature for this compound is between 2-8°C in a sealed, dry environment . The physical form can be either solid or liquid .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
Tert-butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate and its derivatives have been extensively studied for their roles in various chemical syntheses and reactions. For instance, Padwa, Brodney, and Lynch (2003) explored its preparation and reaction in the context of Diels-Alder reactions, highlighting its utility in organic synthesis processes (Padwa, Brodney, & Lynch, 2003). Similarly, Boev, Moskalenko, et al. (2014) studied its reaction with maleic anhydride, forming specific hexahydroindolinone derivatives, which are significant in the development of novel organic compounds (Boev, Moskalenko, et al., 2014).
2. Molecular Structure Analysis
The molecular structure and properties of this compound derivatives have been a subject of interest. Arslan, Demircan, et al. (2013) conducted a vibrational spectroscopy investigation using Ab Initio and Density Functional Theory analysis on related compounds. This research provides insights into the molecular behavior and characteristics of these compounds (Arslan, Demircan, et al., 2013).
3. Pharmaceutical Intermediate Synthesis
In pharmaceutical research, this compound is used as an intermediate in the synthesis of pharmacologically important compounds. Bahekar, Jadav, et al. (2017) developed a scalable synthesis process for a related compound, highlighting its significance in the pharmaceutical industry (Bahekar, Jadav, et al., 2017).
4. Radical Polymerization
The compound has also been studied in the context of polymer chemistry. Nakamura, Busfield, et al. (1996) investigated the initiation mechanisms for radical polymerization of methyl methacrylate with tert-butyl peroxypivalate, providing insights into the broader applications of similar tert-butyl compounds in polymer sciences (Nakamura, Busfield, et al., 1996).
5. Stereoselective Syntheses
Moreover, the stereoselective synthesis of tert-butyl compounds is an area of significant research interest. Boev, Moskalenko, et al. (2015) explored the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's relevance in stereoselective organic synthesis (Boev, Moskalenko, et al., 2015).
Safety and Hazards
The safety information available indicates that tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate has the following hazard statements: H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Eigenschaften
IUPAC Name |
tert-butyl 1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRMVHVRBBRSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC=CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679890 | |
| Record name | tert-Butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1241675-29-5 | |
| Record name | tert-Butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



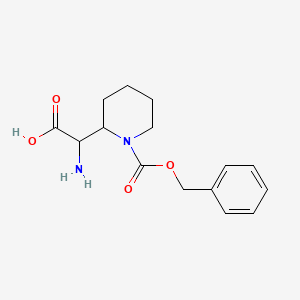

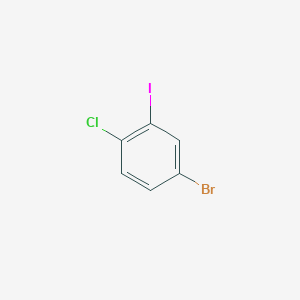
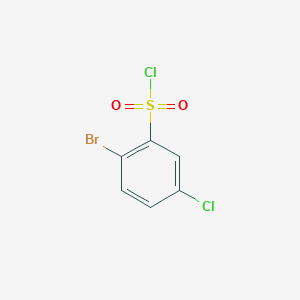

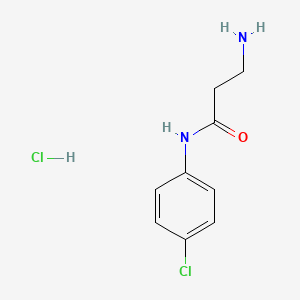

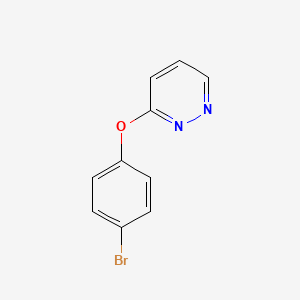
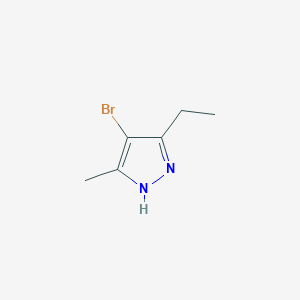

![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)
